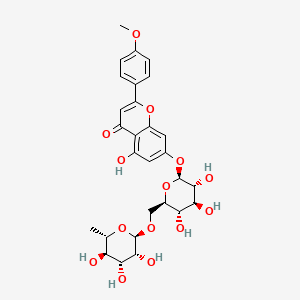

Linarin

Description

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGIJBUXMQFOF-PJOVQGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197382 | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-36-4 | |

| Record name | Linarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Linarin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (also known as Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plants, most notably within the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Species such as Chrysanthemum indicum, Buddleja officinalis, and Mentha arvensis are particularly rich sources.[2] As a secondary metabolite, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. These include neuroprotective, anti-inflammatory, hepatoprotective, anti-osteoporotic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Identity and Structure

This compound is a glycoside of the flavone acacetin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position. The chemical identifiers and structural details are summarized in Table 1.

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[5] |

| CAS Number | 480-36-4[5] |

| Molecular Formula | C₂₈H₃₂O₁₄[5] |

| Molecular Weight | 592.55 g/mol [5] |

| Common Synonyms | Acacetin-7-O-rutinoside, Acaciin, Buddleoflavonoloside, Linarigenin glycoside |

| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O">C@@HO[5] |

| InChIKey | YFVGIJBUXMQFOF-PJOVQGMDSA-N[5] |

Physicochemical Properties

This compound presents as a yellow, crystalline powder. Its solubility is a critical factor for experimental design; it is readily soluble in dimethyl sulfoxide (DMSO) but only slightly soluble in other organic solvents like ethanol and is practically insoluble in water. Due to its hygroscopic nature, proper storage under inert and dry conditions is recommended to maintain its stability.[3]

| Property | Value / Description |

| Appearance | Yellow crystalline powder |

| Melting Point | 258-262 °C (Note: Values in literature vary, ranging from 144°C to 270°C, likely due to differences in purity and crystalline form)[3] |

| Boiling Point | 885.2 ± 65.0 °C (Predicted)[3] |

| Solubility | DMSO (~10-100 mg/mL), slightly soluble in ethanol and dimethyl formamide, practically insoluble in water.[3] |

| Stability | Hygroscopic; stable for ≥ 4 years when stored at -20°C. |

| Optical Rotation | [α]D²⁶ -100° (c=0.007, glacial acetic acid) |

Spectroscopic Data

| Spectroscopy | Data |

| UV-Vis (λmax) | 269, 327 nm |

| NMR | ¹H-NMR and ¹³C-NMR spectral data are available in public databases such as PubChem and from commercial suppliers.[5] |

| Mass Spectrometry | High-Resolution ESI-MS typically shows a pseudo-molecular ion peak at m/z 591.1651 [M-H]⁻.[6] MS/MS fragmentation data is also available.[5] |

Biological Activity and Signaling Pathways

This compound exhibits a wide array of biological activities by modulating key cellular signaling pathways. Its therapeutic potential is being explored in neurodegenerative diseases, inflammatory conditions, and osteoporosis.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to prevent neurotoxicity induced by amyloid-β (Aβ) peptides by activating the PI3K/Akt signaling pathway. This activation subsequently inhibits glycogen synthase kinase-3β (GSK-3β) and upregulates the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. It can suppress the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream inhibition of the NF-κB pathway, reducing the nuclear translocation of p65 and subsequently decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10][11]

References

- 1. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Linarin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. With demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activities, and mechanisms of action. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic potential.

Chemical Identity

This compound, also known by its synonyms Acacetin-7-O-rutinoside and Buddleflavonoloside, is a flavone glycoside found in various plant species.[1]

-

IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][2]

| Property | Value | Source |

| Appearance | Yellow powder | [1] |

| Purity | ≥95% | [6] |

| Solubility | DMSO: 10 mg/ml | [6] |

| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] | |

| Ethanol: slightly soluble | [6] | |

| DMF: slightly soluble | [6] | |

| Storage | -20°C | [6] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, which are summarized below. The quantitative data from various studies are presented in the subsequent tables.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[7] A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9] this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[10] Studies have also indicated its role in mitigating acute lung injury and acute kidney injury by suppressing oxidative stress and inflammation.[8][11]

| Assay | Model | Effect | Concentration/Dose | Result | Reference |

| COX-2 Inhibition | In vitro | Inhibition of COX-2 | 50 µg/mL | 55.35% inhibition | [12][13][14] |

| Pro-inflammatory Cytokine Reduction | CCl₄-induced HepG2 cells | Reduction of IL-6 | High dose | ~34% decrease | [15] |

| Pro-inflammatory Cytokine Reduction | CCl₄-induced HepG2 cells | Reduction of IL-1β | High dose | ~55% decrease | [15] |

| Acute Lung Injury | LPS-induced mice model | Attenuation of ALI | 12.5, 25, and 50 mg/kg | Dose-dependent reduction in inflammation | [8][16] |

Neuroprotective Effects

This compound has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its neuroprotective effects are largely attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][6] By inhibiting AChE, this compound increases acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.[17] Furthermore, this compound has been found to protect neuronal cells from amyloid-β-induced neurotoxicity through the activation of the PI3K/Akt signaling pathway.[6][10]

| Assay | Model | Effect | Concentration/Dose | Result | Reference |

| AChE Inhibition | In vitro (mouse brain) | IC₅₀ | 3.801 ± 1.149 μM | Potent inhibition | [10][18][19][20] |

| Dyskinesia Recovery | AlCl₃-induced Alzheimer's zebrafish model | Dyskinesia Recovery Rate | Not specified | 88.0% | [1][2] |

| AChE Inhibition | AlCl₃-induced Alzheimer's zebrafish model | AChE Inhibition Rate | Not specified | 74.5% | [1][2] |

| Neuroprotection | Aβ(25-35)-induced PC12 cells | Increased cell viability | 0.1, 1.0, and 10 μM | Dose-dependent protection | [6][10] |

Anti-Cancer Activity

This compound has been investigated for its anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3] A notable mechanism is the sensitization of cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[4][21] this compound, in combination with TRAIL, has been shown to enhance the cleavage of caspases-3, -8, and -9, and PARP, leading to apoptosis in human glioma cells.[4][21] This effect is mediated, in part, by the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptosis pathways.[4]

| Assay | Model | Effect | Concentration/Dose | Result | Reference |

| Cytotoxicity | U87MG human glioma cells | Potentiation of TRAIL-induced cytotoxicity | 5 μM this compound + 80 ng/ml TRAIL | 52.36 ± 1.58% cytotoxicity | [4][21] |

| Apoptosis Induction | U87MG human glioma cells | Potentiation of TRAIL-induced apoptosis | 5 μM this compound + 80 ng/ml TRAIL | 68.50 ± 1.23% apoptosis | [4][21] |

| ROS Generation | U87MG human glioma cells | ROS generation | 5 μM this compound + 80 ng/ml TRAIL | 39.86 ± 2.32% increase | [4][21] |

| Cell Growth Inhibition | LNCaP prostate cancer cells | Inhibition of cell growth | 5-100 µM | 43-77% inhibition | [3] |

| Cell Growth Inhibition | DU145 prostate cancer cells | Inhibition of cell growth | 5-100 µM | 39-49% inhibition | [3] |

Key Signaling Pathways and Mechanisms

Inhibition of NF-κB Signaling Pathway

This compound's anti-inflammatory effects are significantly mediated through the downregulation of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[22] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24][25] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammatory responses.[8][10]

Caption: this compound inhibits the NF-κB signaling pathway.

Sensitization to TRAIL-Induced Apoptosis

This compound enhances the apoptotic effects of TRAIL in cancer cells. TRAIL initiates apoptosis by binding to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[26] Activated caspase-8 can then either directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which triggers the mitochondrial (intrinsic) apoptosis pathway. This compound potentiates this process, leading to increased cleavage of caspases and PARP, and a reduction in anti-apoptotic proteins.[4][21]

Caption: this compound potentiates TRAIL-induced apoptosis.

Detailed Methodologies for Key Experiments

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol is based on studies investigating the anti-inflammatory effects of this compound in a murine model of acute lung injury.[16]

-

Animal Model: Male C57BL/6 mice (6-8 weeks old, 18-20 g).

-

Acclimatization: Mice are housed for at least one week under controlled conditions (12h light/dark cycle, 25°C, ad libitum access to food and water).

-

This compound Administration: this compound is administered via oral gavage for 3 consecutive days at doses of 12.5, 25, and 50 mg/kg. The control group receives saline.[16]

-

Induction of ALI: 3 hours after the final this compound administration, mice are anesthetized, and 10 µg of LPS in 50 µl of PBS is instilled intranasally to induce lung injury. The control group receives 50 µl of normal saline.[16]

-

Sample Collection: 24 hours after LPS instillation, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) and lung tissue samples are collected for analysis of inflammatory markers, such as cytokine levels (TNF-α, IL-6), myeloperoxidase activity, and histological examination.

In Vitro TRAIL-Induced Apoptosis Assay

This protocol is derived from studies on the pro-apoptotic effects of this compound in human glioma cells.[4][21]

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are treated with a non-cytotoxic dose of this compound (e.g., 5 μM) in combination with TRAIL (e.g., 80 ng/ml).[4][21] Control groups include untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.

-

Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay after a specified incubation period (e.g., 24 hours).[4]

-

Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[4]

-

Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key apoptosis-related proteins, including cleaved caspases-3, -8, -9, PARP, and Bcl-2 family proteins.[4][21]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's colorimetric method used to determine the AChE inhibitory activity of this compound.[10][18]

-

Enzyme Source: Acetylcholinesterase from a suitable source (e.g., mouse brain homogenate).[18]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

This compound at various concentrations.

-

-

Procedure:

-

The reaction mixture containing the enzyme, DTNB, and this compound (or buffer for control) is pre-incubated.

-

The reaction is initiated by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.[10][19]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its mechanisms of action, particularly the inhibition of the NF-κB pathway and the sensitization of cancer cells to TRAIL-induced apoptosis, make it an attractive candidate for further investigation in the fields of inflammation, neurodegenerative diseases, and oncology. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound improves the dyskinesia recovery in Alzheimer's disease zebrafish by inhibiting the acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates ischemia-reperfusion injury by the inhibition of endoplasmic reticulum stress targeting AKR1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Relieves Apoptosis, Inflammation and Oxidative Stress in LPS-Induced Acute Kidney Injury by Modulating COX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Laminarin-induced apoptosis in human colon cancer LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Linarin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, this compound is synthesized by a variety of plant species and plays a role in their defense mechanisms and pigmentation. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biology.

Natural Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Scrophulariaceae families. The accumulation of this compound can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.

Major Plant Families and Species

-

Asteraceae (Composite Family): This family is a particularly rich source of this compound. Several species within the genus Cirsium (thistles) and Chrysanthemum are known to contain high concentrations of this flavonoid.[1][2]

-

Lamiaceae (Mint Family): Various members of the mint family, including species of Mentha (mint) and Micromeria, are significant sources of this compound.[2]

-

Scrophulariaceae (Figwort Family): The genus Buddleja, commonly known as butterfly bush, is another prominent source of this compound.[1]

-

Other Plant Families: this compound has also been isolated from plants belonging to the Tiliaceae (e.g., Tilia species) and Verbenaceae families.

Quantitative Data on this compound Content

The concentration of this compound in various plant sources has been quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the this compound content in selected plant species.

| Plant Family | Species | Plant Part | This compound Content | Reference |

| Asteraceae | Cirsium japonicum | Aerial Parts | 0.26–1.15 mg/100 g | [1] |

| Cirsium setidens | - | 120.3 mg/g | [1] | |

| Cirsium rivulare | Leaves | 170 mg/g (mixture with pectothis compound) | [1] | |

| Cirsium rivulare | Flowers | 20 mg/g (mixture with pectothis compound) | [1] | |

| Cirsium canum | Flowers (hydro-methanolic extract) | 121.75 µg/g | [1] | |

| Chrysanthemum indicum | Flowers | 14.6–15.3 µg/g | [2] | |

| Lamiaceae | Mentha spicata | Dried Plant | 42.21 mg/g | |

| Mentha arvensis | Flowers | 6% of methanolic fraction | [2] |

Biosynthesis of this compound

This compound, being a flavone glycoside, is synthesized via the well-established flavonoid biosynthetic pathway, which is a major branch of the phenylpropanoid pathway. The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone backbone, which is subsequently glycosylated to yield this compound.

The Phenylpropanoid and Flavonoid Pathways

The initial steps of the pathway involve the conversion of phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone, naringenin.

Naringenin serves as a crucial branch-point intermediate. In the biosynthesis of this compound, naringenin is first converted to the flavone apigenin. This can be followed by methylation to form acacetin. The final steps involve the sequential addition of sugar moieties.

Glycosylation of the Acacetin Backbone

The biosynthesis of the rutinoside moiety of this compound involves two key glycosylation steps:

-

Glucosylation: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the acacetin backbone, forming acacetin-7-O-glucoside.

-

Rhamnosylation: Subsequently, a UDP-rhamnosyltransferase (RhaT) transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of acacetin-7-O-glucoside, forming the final product, this compound (acacetin-7-O-rutinoside).

Experimental Protocols

The study of this compound, from its extraction from natural sources to the elucidation of its biosynthetic pathway, involves a variety of experimental techniques.

Extraction and Isolation of this compound from Plant Material

A common protocol for the extraction and isolation of this compound from plant sources such as Cirsium or Mentha species is outlined below.

1. Plant Material Preparation:

-

Fresh plant material is harvested and thoroughly washed.

-

The material is air-dried or freeze-dried to remove moisture and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using methanol, ethanol, or a hydroalcoholic mixture (e.g., 80% methanol).[2]

-

Extraction can be performed by maceration, sonication, or reflux extraction for a defined period.

-

The resulting crude extract is filtered to remove solid plant debris.

3. Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions like ethyl acetate or n-butanol.

4. Purification:

-

The this compound-rich fraction is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly employed, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to elute the compounds.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, Prep-HPLC with a C18 column is the method of choice. A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used as the mobile phase.

5. Structure Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

1. Standard and Sample Preparation:

-

A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol).

-

A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.

-

The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution system is often employed, consisting of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis detector is used, with the detection wavelength set at the maximum absorbance of this compound (around 330-350 nm).

-

Column Temperature: The column is maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

3. Data Analysis:

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration of this compound in the extract.

Elucidation of the this compound Biosynthetic Pathway

Investigating the biosynthesis of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

1. Identification of Candidate Genes:

-

Candidate genes encoding the enzymes of the flavonoid pathway (e.g., CHS, CHI, FNS, UGTs, RhaTs) are identified in the plant of interest through homology-based searches of transcriptome or genome databases.

2. Gene Cloning and Heterologous Expression:

-

The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an expression vector.

-

The recombinant proteins are then expressed in a heterologous system, such as Escherichia coli or yeast (Saccharomyces cerevisiae). This allows for the production of sufficient quantities of the enzymes for in vitro characterization.

3. In Vitro Enzyme Assays:

-

The purified recombinant enzymes are incubated with their putative substrates and necessary co-factors. For example, a candidate UGT would be incubated with acacetin and UDP-glucose.

-

The reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic activity and identify the product.

4. In Vivo Functional Characterization:

-

Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be used to downregulate or knock out the expression of a candidate gene in the plant.

-

Metabolite analysis of the genetically modified plants is then performed to observe the effect on this compound accumulation, thereby confirming the in vivo function of the gene.

Conclusion

This compound is a valuable natural product with a wide distribution in the plant kingdom and a well-defined biosynthetic pathway. This technical guide has provided a comprehensive overview of its primary natural sources, the key enzymatic steps involved in its synthesis, and the experimental protocols used for its extraction, quantification, and the elucidation of its biosynthesis. This information serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to engineer its production in microbial or plant-based systems. Further research into the regulation of the this compound biosynthetic pathway and the exploration of a wider range of plant species for novel, high-yielding sources will continue to be important areas of investigation.

References

Stability and Degradation Profile of Linarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including Flos Chrysanthemi Indici and Buddleja officinalis. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, which include anti-inflammatory, neuroprotective, and potential anticancer effects. As with any bioactive compound under investigation for therapeutic applications, a thorough understanding of its stability and degradation profile is paramount for formulation development, shelf-life determination, and ensuring safety and efficacy.

This technical guide provides a comprehensive overview of the stability and degradation of this compound under various stress conditions, including temperature, pH, and light. It also details the enzymatic degradation of this compound and outlines the analytical methodologies for stability testing. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound-based products.

Chemical Stability of this compound

The stability of this compound is influenced by several environmental factors. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods. While comprehensive quantitative data for this compound is still emerging, studies on structurally similar flavonoid glycosides, such as those from Ginkgo biloba, provide valuable insights into its likely degradation behavior. It is known that the thermal degradation of this compound follows first-order reaction characteristics[1].

Thermal Stability

This compound has been reported to be thermally unstable[1]. The degradation of flavonol glycosides, a class of compounds to which this compound belongs, has been shown to follow first-order kinetics at elevated temperatures[2]. The rate of degradation is temperature-dependent, with higher temperatures leading to faster degradation. For instance, studies on other flavonol glycosides have demonstrated significant degradation at temperatures around 70°C[2][3].

Table 1: Representative Thermal Degradation Data for Flavonol Glycosides (Analogous to this compound)

| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

| 70 | Data not available for this compound | Data not available for this compound |

| Analogous Data | [Insert relevant data from similar compounds if found] | [Insert relevant data from similar compounds if found] |

pH-Dependent Stability

The stability of this compound is expected to be pH-dependent, a common characteristic of flavonoid glycosides. Studies on similar compounds indicate that they are generally more stable under acidic conditions and degrade more rapidly in neutral to alkaline solutions[2]. The glycosidic bond in this compound can be susceptible to hydrolysis, particularly at elevated pH.

Table 2: Representative pH-Dependent Degradation of Flavonol Glycosides (Analogous to this compound)

| pH | Condition | % Degradation (Time) | Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Room Temperature | Minimal | Acacetin, Rutinose |

| Neutral (e.g., pH 7.4) | Room Temperature | Moderate | Acacetin, Rutinose, further degradation products |

| Basic (e.g., 0.1 M NaOH) | Room Temperature | Significant | Acacetin, Rutinose, complex degradation mixture |

Note: This table is illustrative and based on the general behavior of flavonoid glycosides. Specific kinetic data for this compound at different pH values is needed for a precise profile.

Photostability

Flavonoids, in general, are known to be sensitive to light. Exposure to UV or broad-spectrum light can lead to photodegradation. The photostability of rutin, a structurally related flavonoid glycoside, has been shown to be limited, with degradation occurring upon exposure to light[4]. The packaging of this compound-containing products should, therefore, be designed to protect the compound from light.

Degradation Pathways and Products

The degradation of this compound can proceed through several pathways, depending on the stressor.

-

Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the 7-O-glycosidic bond, yielding the aglycone acacetin and the disaccharide rutinose .

-

Oxidation: Oxidative degradation can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds.

-

Photodegradation: Light exposure can induce complex photochemical reactions, leading to a variety of degradation products.

The identification of these degradation products is crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are invaluable for this purpose.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to generate potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

Basic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 M hydrochloric acid.

-

Oxidative Degradation: Mix the this compound stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%). Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Thermal Degradation: Place the this compound stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C). Withdraw aliquots at specified time intervals and analyze by HPLC.

-

Photolytic Degradation: Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals by HPLC.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution system of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is often suitable for separating flavonoids and their degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 268 nm or 330 nm).

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is particularly critical and is demonstrated by the ability of the method to resolve this compound from its degradation products and any matrix components.

Enzymatic Degradation

Enzymatic hydrolysis is a key degradation pathway for this compound in biological systems and can also be used in vitro to produce its aglycone, acacetin.

Objective: To hydrolyze the glycosidic bond of this compound using a suitable enzyme.

Methodology:

-

Enzyme Selection: β-glucosidases are commonly used for the hydrolysis of flavonoid glucosides. A commercially available enzyme preparation like snailase, which contains a mixture of glycosidases, can also be effective[5].

-

Reaction Buffer: Prepare a suitable buffer solution at the optimal pH for the selected enzyme (e.g., acetate buffer, pH 5.0).

-

Enzymatic Reaction: Dissolve this compound in the reaction buffer. Add the enzyme solution to initiate the reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specified period.

-

Reaction Monitoring and Termination: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The reaction can be terminated by heating the mixture to denature the enzyme or by adding an organic solvent like methanol.

-

Analysis: Analyze the final reaction mixture by HPLC to determine the extent of hydrolysis and the yield of acacetin.

Signaling Pathways Influenced by this compound

Understanding the biological activity of this compound and its potential degradation products is crucial. This compound has been reported to modulate several key signaling pathways, which contributes to its therapeutic effects.

-

Anti-inflammatory Effects: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Neuroprotective Effects: In the context of neuroprotection, this compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

-

Cancer Cell Apoptosis: this compound can sensitize cancer cells to apoptosis through the modulation of pathways involving MAPKs.

Conclusion

This compound is a promising bioactive flavonoid glycoside with significant therapeutic potential. However, its inherent instability, particularly to heat and alkaline pH, necessitates careful consideration during formulation, manufacturing, and storage. This technical guide has provided an overview of the current understanding of this compound's stability and degradation profile, along with detailed experimental protocols for its assessment. Further research is warranted to generate comprehensive quantitative kinetic data for this compound under various stress conditions and to fully characterize its degradation products. Such data will be invaluable for the successful development of stable, safe, and effective this compound-based therapeutic products.

References

Linarin Signaling Pathways in Neuroprotection: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of linarin, a naturally occurring flavonoid glycoside. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further investigation and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The primary pathways identified in the literature include the Pro-survival PI3K/Akt pathway, the anti-inflammatory TLR4/NF-κB pathway, and the antioxidant Nrf2/HO-1 pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[1][2] Its activation is a key mechanism for protecting neurons from apoptotic cell death. This compound has been shown to robustly activate this pathway in response to neurotoxic insults.

In models of Alzheimer's disease using amyloid-β (Aβ)-induced neurotoxicity, this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt.[3] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis.[3][4] Furthermore, this compound-mediated Akt activation upregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[3] The pro-survival effects of this compound are significantly diminished by the presence of PI3K inhibitors like LY294002, confirming the pathway's critical role.[3]

Caption: this compound-activated PI3K/Akt signaling pathway promoting neuroprotection.

TLR4/NF-κB Signaling Pathway

Neuroinflammation, often mediated by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative conditions. The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a key driver of this inflammatory response.[5][6] this compound has been shown to exert potent anti-inflammatory effects by suppressing this pathway.

In models of spinal cord injury and ischemic stroke, this compound treatment effectively inhibits the activation of microglia and suppresses the TLR4/NF-κB signaling cascade.[7][8] This leads to a significant reduction in the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] By mitigating this inflammatory cascade, this compound reduces secondary neuronal damage and apoptosis, thereby preserving neurological function.[7][8]

Caption: this compound's inhibition of the TLR4/NF-κB neuroinflammatory pathway.

Nrf2/HO-1 Signaling Pathway (Hypothesized)

While direct evidence in neuronal models is emerging, the role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is strongly suggested by its known antioxidant properties and studies in other tissues.[8][9][10] This pathway is the primary cellular defense mechanism against oxidative stress.[11][12][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] Oxidative stress or activators like this compound can induce the dissociation of Nrf2 from Keap1.[10] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1.[13] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.

Caption: Hypothesized activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Insult | This compound Conc. (µM) | Outcome | Result | Reference |

| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Cell Viability | Dose-dependent increase | [3] |

| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Apoptotic Cells | Dose-dependent decrease | [3] |

| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Caspase-3 Activity | Dose-dependent decrease | [3] |

| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Akt Phosphorylation | Dose-dependent increase | [3] |

| PC12 Cells | 30 µM Aβ(25-35) | 10 | Bcl-2 Expression | Significant increase | [3] |

| Mouse Brain Tissue | N/A | IC50: 3.801 µM | AChE Inhibition | Potent inhibition | [9] |

| U87MG Glioma Cells | 80 ng/ml TRAIL | 5 | Apoptosis | 68.50 ± 1.23% | [15][16] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Insult | This compound Dose (mg/kg) | Outcome | Result | Reference |

| Mice | MCAO/Reperfusion | Not specified | Infarct Volume | Significant reduction | [8] |

| Mice | MCAO/Reperfusion | Not specified | Neurological Score | Significant improvement | [8] |

| Mice | Cadmium-induced Osteoporosis | 20, 40 | Oxidative Stress (MDA) | Dose-dependent decrease | [9] |

| Mice | Cadmium-induced Osteoporosis | 20, 40 | Inflammatory Markers (TNF-α, IL-6) | Dose-dependent decrease | [9] |

| Mice (derivative BLR) | MCAO/Reperfusion | 4, 20, 40 | Infarct Volume | Dose-dependent reduction | [17] |

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Workflow

The following diagram illustrates a typical workflow for assessing this compound's neuroprotective properties in a cell-based model of neurotoxicity.

Caption: Standard experimental workflow for in vitro neuroprotection studies.

Key Experimental Methodologies

3.2.1 Cell Culture and Aβ-induced Neurotoxicity Model

-

Cell Line: Rat pheochromocytoma (PC12) cells are commonly used.[3] They are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Toxicity Induction: Amyloid-β (25-35) peptide is aggregated by incubation at 37°C for 7 days. PC12 cells are seeded in plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a specified time (e.g., 2 hours) before exposure to the aggregated Aβ peptide (e.g., 30 µM) for 24-48 hours.[3]

3.2.2 Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of viable cells.

-

Protocol: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[3]

3.2.3 Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a sample.

-

Protocol:

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-Bcl-2, anti-β-actin).

-

Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.[3][7]

-

3.2.4 Middle Cerebral Artery Occlusion (MCAO) Animal Model

-

Principle: A widely used model to mimic ischemic stroke in rodents.[8][17]

-

Protocol:

-

Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane or pentobarbital).

-

Incision: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

Occlusion: A nylon monofilament with a rounded tip is inserted through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a set period of occlusion (e.g., 30-90 minutes), the filament is withdrawn to allow reperfusion.

-

Treatment: this compound or vehicle is administered (e.g., intraperitoneally or orally) at specific time points before or after the ischemic event.[17]

-

3.2.5 Infarct Volume Measurement (TTC Staining)

-

Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by dehydrogenases in viable mitochondria to a red formazan product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).

-

Protocol: 24-72 hours after MCAO, animals are euthanized, and brains are rapidly removed. The brain is sectioned into 2 mm coronal slices. Slices are incubated in a 2% TTC solution at 37°C for 15-30 minutes. The stained sections are then photographed, and the infarcted (white) and non-infarcted (red) areas are quantified using image analysis software.[17][18]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The protocols described are summaries and should be supplemented with detailed, peer-reviewed literature.

References

- 1. mdpi.com [mdpi.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 7. [this compound inhibits microglia activation-mediated neuroinflammation and neuronal apoptosis in mouse spinal cord injury by inhibiting the TLR4/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates ischemia-reperfusion injury by the inhibition of endoplasmic reticulum stress targeting AKR1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Linarin Target Identification in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention in oncological research for its potential as a multi-modal anti-cancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and mitigating metastasis across a range of malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanisms of action in cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a detailed resource encompassing quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Identified and Potential Molecular Targets

While the complete target profile of this compound is still under active investigation, several direct and indirect molecular targets have been identified or computationally predicted. These targets are central to the initiation and progression of cancer, and their modulation by this compound underscores its therapeutic potential.

Direct Protein Targets (Computationally Predicted):

-

Cyclin-Dependent Kinase 4 (CDK4): Molecular docking studies have identified this compound as a potential inhibitor of CDK4, a key regulator of the cell cycle.[1] The progression through the G1 phase of the cell cycle is largely governed by the activity of the Cyclin D-CDK4/6 complex. By binding to and inhibiting CDK4, this compound may halt the cell cycle, thereby preventing cancer cell proliferation.

-

Myeloid Differentiation factor 2 (MD-2): this compound has been shown to competitively inhibit the lipopolysaccharide (LPS)-induced interaction with the Toll-like receptor 4 (TLR4)/MD-2 complex.[2] This suggests that MD-2, an accessory protein essential for TLR4 signaling, could be a direct target of this compound. The TLR4 signaling pathway is implicated in inflammation-driven cancers.

Key Downstream Signaling Pathways and Modulated Proteins:

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The most extensively studied are the NF-κB and apoptosis pathways.

-

NF-κB Signaling Pathway: this compound has been demonstrated to suppress the activation of the NF-κB pathway, a central mediator of inflammation, cell survival, and proliferation in cancer.[3][4] This is achieved through the inhibition of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][5]

-

Apoptosis Pathway: this compound promotes apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][7][8] Furthermore, this compound treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Matrix Metalloproteinase-9 (MMP-9): A key enzyme involved in cancer cell invasion and metastasis, MMP-9 expression is consistently downregulated by this compound. This effect is believed to be a downstream consequence of NF-κB inhibition.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| DU145 | Prostate Cancer | >100 | 24, 48, 72 | MTT | [9] |

| LNCaP | Prostate Cancer | >100 | 24, 48, 72 | MTT | [9] |

| U87MG | Glioma | ~5 (non-cytotoxic dose used in combination) | Not specified | MTT | [10] |

| A549 | Non-small cell lung cancer | Not specified (effective at 5 µM) | Not specified | Not specified | [1] |

| MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 120.8 | 48 | Not specified | |

| MDA-MB-231 (3D) | Triple-Negative Breast Cancer | 1949 | 48 | Not specified |

Table 2: Modulation of Key Proteins by this compound in Cancer Cells

| Protein | Cancer Cell Line | Effect | Method | Reference |

| p-p65 (NF-κB) | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |

| p-IκBα | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |

| Nuclear p65 | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |

| MMP-9 | A549 | Decreased | Not specified | [1] |

| Bax | U87MG | Increased | Western Blot | |

| Bcl-2 | U87MG | Decreased | Western Blot | [10] |

| Cleaved Caspase-3 | U87MG | Increased | Western Blot | [10] |

| Cleaved Caspase-8 | U87MG | Increased | Western Blot | [10] |

| Cleaved Caspase-9 | U87MG | Increased | Western Blot | [10] |

| Cleaved PARP | LNCaP, DU145 | Increased | Western Blot | [9] |

| CDK2 | LNCaP, DU145 | Decreased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |

| CDK4 | LNCaP, DU145 | Decreased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |

| Cip1/p21 | LNCaP, DU145 | Increased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |

Experimental Protocols for Target Identification

Several experimental strategies can be employed to identify the direct molecular targets of this compound. The following are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct drug-target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13]

Protocol:

-

Cell Culture and Treatment:

-

Culture the cancer cell line of interest to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the protein levels of the suspected target (e.g., CDK4, MD-2) by Western blotting. An increased amount of the target protein in the soluble fraction at higher temperatures in the this compound-treated samples compared to the control indicates direct binding and stabilization.

-

Affinity Chromatography-Mass Spectrometry

This technique is used to isolate and identify proteins that bind to this compound from a complex protein mixture, such as a cell lysate.

Protocol:

-

Immobilization of this compound:

-

Chemically couple this compound to a solid support matrix (e.g., NHS-activated Sepharose beads). This may require chemical modification of this compound to introduce a reactive group for coupling, ensuring the modification does not interfere with its binding activity.

-

Block any remaining active sites on the beads to prevent non-specific binding.

-

-

Cell Lysate Preparation:

-

Prepare a total protein lysate from the cancer cells of interest using a non-denaturing lysis buffer containing protease inhibitors.[14]

-

-

Affinity Purification:

-

Incubate the this compound-coupled beads with the cell lysate for several hours at 4°C with gentle rotation to allow for binding.

-

As a negative control, incubate the lysate with beads that have not been coupled with this compound.

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive ligand, a high salt concentration, or a change in pH.

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie blue staining.

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

-

Protein Extraction and Quantification:

-

Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its target identification.

Caption: A general experimental workflow for this compound target identification.

Caption: this compound's proposed mechanism of action in cancer cells.

Conclusion

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to modulate multiple key signaling pathways, including the NF-κB and apoptosis pathways, contributes to its pleiotropic anti-tumor effects. The computational prediction of CDK4 and MD-2 as direct targets offers exciting avenues for further investigation and validation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to delve deeper into the molecular mechanisms of this compound and to accelerate its translation from preclinical research to clinical application. Future studies should focus on the experimental validation of its direct binding partners and the elucidation of its comprehensive target profile in various cancer types.

References

- 1. Virtual screening studies reveal this compound as a potential natural inhibitor targeting CDK4 in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting TLR4 signaling by this compound for preventing inflammatory response in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LINC complex protein nesprin-2 has pro-apoptotic activity via Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]

Linarin In Vitro Dose-Response Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dose-response relationship of Linarin, a naturally occurring flavonoid glycoside. This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to support further research and development.

Quantitative Dose-Response Data of this compound In Vitro

The biological effects of this compound are dose-dependent and vary across different cell types and experimental conditions. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| Brain Cancer Cells | Brain Cancer | 10-100 | Not Specified | [1] |

| Prostate Cancer Cells | Prostate Cancer | 25-100 | Not Specified | [1] |

| Mouse Brain Tissue | Not Applicable | 3.801 ± 1.149 | Ellman's colorimetric method | [2] |

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration (µM) | Effect | Reference |

| RAW264.7 | LPS | 5, 10, 20, 30 | Reduced expression of IL-1β, IL-6, MHC II, NO, CD80 | |

| RAW264.7 | LPS | 8-32 | Significantly inhibited NO release | |

| hNECs and BEAS-2B | Histamine | 7.5, 15, 30 | Suppressed histamine-induced NF-κB activation |

Table 3: Neuroprotective Effects of this compound

| Cell Line | Toxin | This compound Concentration (µM) | Effect | Reference |

| PC12 | Aβ25-35 | 0.1, 1.0, 10 | Improved cell viability, reduced apoptotic cells |

Table 4: Effects of this compound on Cell Migration and Invasion

| Cell Line | Condition | This compound Concentration (µM) | Effect | Reference |

| A549 | Ionizing Radiation | 5 | Significantly decreased IR-induced cell migration and invasion |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many pathological conditions, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. This compound has been shown to inhibit the activation of the NF-κB pathway.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to modulate the PI3K/Akt pathway, often leading to the induction of apoptosis in cancer cells.

Caption: this compound modulates the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. This compound has been shown to influence MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.

Caption: this compound influences the MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro dose-response of this compound.

General Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound involves several key stages, from initial cell culture to downstream molecular analysis.

Caption: General workflow for in vitro this compound studies.

This compound Solution Preparation and Cell Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile, light-protected containers

Procedure:

-